molecular formula C16H10FN5S B11057406 3-(3-fluorophenyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3-fluorophenyl)-6-[(E)-2-(pyridin-3-yl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11057406
M. Wt: 323.3 g/mol
InChI Key: HMNSNAFWXCOAES-VOTSOKGWSA-N
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Description

3-(3-Fluorophenyl)-6-[(E)-2-(3-pyridyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenyl)-6-[(E)-2-(3-pyridyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its desired form .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-6-[(E)-2-(3-pyridyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, pH, and solvent choice, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-(3-Fluorophenyl)-6-[(E)-2-(3-pyridyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design and development.

    Industry: It is utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenyl)-6-[(E)-2-(3-pyridyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics provide insights into its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-6-[(E)-2-(3-pyridyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(3-Bromophenyl)-6-[(E)-2-(3-pyridyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
  • 3-(3-Methylphenyl)-6-[(E)-2-(3-pyridyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Uniqueness

The presence of the fluorophenyl group in 3-(3-fluorophenyl)-6-[(E)-2-(3-pyridyl)-1-ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole imparts unique electronic properties, enhancing its reactivity and potential applications compared to its analogs. This fluorine substitution can influence the compound’s biological activity, making it a valuable candidate for further research.

Properties

Molecular Formula

C16H10FN5S

Molecular Weight

323.3 g/mol

IUPAC Name

3-(3-fluorophenyl)-6-[(E)-2-pyridin-3-ylethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10FN5S/c17-13-5-1-4-12(9-13)15-19-20-16-22(15)21-14(23-16)7-6-11-3-2-8-18-10-11/h1-10H/b7-6+

InChI Key

HMNSNAFWXCOAES-VOTSOKGWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)/C=C/C4=CN=CC=C4

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C3N2N=C(S3)C=CC4=CN=CC=C4

Origin of Product

United States

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